molecular formula C9H7NOS B190204 1-(Thieno[2,3-b]pyridin-5-yl)ethanone CAS No. 18354-57-9

1-(Thieno[2,3-b]pyridin-5-yl)ethanone

Cat. No. B190204
CAS RN: 18354-57-9
M. Wt: 177.22 g/mol
InChI Key: JWWSKIJONLURKI-UHFFFAOYSA-N
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Description

“1-(Thieno[2,3-b]pyridin-5-yl)ethanone” is a chemical compound with the molecular formula C9H7NOS . It is a derivative of thieno[2,3-b]pyridine , which is an important class of heterocyclic compounds due to their pharmacological and biological utility .


Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives has been a subject of many research studies . One of the common methods involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .


Molecular Structure Analysis

The molecular structure of “1-(Thieno[2,3-b]pyridin-5-yl)ethanone” can be analyzed using various spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

The chemical reactions involving “1-(Thieno[2,3-b]pyridin-5-yl)ethanone” are complex and can be studied using various chemical reaction analysis methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Thieno[2,3-b]pyridin-5-yl)ethanone” can be determined using various analytical techniques . The compound has a molecular weight of 177.22 .

Safety And Hazards

The safety and hazards associated with “1-(Thieno[2,3-b]pyridin-5-yl)ethanone” can be found in its Safety Data Sheet (SDS) .

Future Directions

The future directions in the research of “1-(Thieno[2,3-b]pyridin-5-yl)ethanone” and its derivatives could involve exploring their potential pharmacological applications, given their broad spectrum of biological activities . Further studies could also focus on developing more efficient synthesis methods .

properties

IUPAC Name

1-thieno[2,3-b]pyridin-5-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c1-6(11)8-4-7-2-3-12-9(7)10-5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWSKIJONLURKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2C(=C1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500274
Record name 1-(Thieno[2,3-b]pyridin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thieno[2,3-b]pyridin-5-yl)ethanone

CAS RN

18354-57-9
Record name 1-Thieno[2,3-b]pyridin-5-ylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18354-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Thieno[2,3-b]pyridin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a vigorously stirred mixture of 2-nitrothiophene (Aldrich, 12.9 g, 0.1 mol) in concentrated HCl (Aldrich, 36.5%, 195 mL) was carefully added tin (Aldrich, 100 mesh, 25 g, 0.21 mol) at 20-30° C. After most of tin metal had been dissolved, EtOH (Aldrich, 70 mL) and ZnCl2 (Aldrich, 6.0 g, 0.044 mol) were added and the mixture was then heated to 75° C. for 1 h. The brown solution was cooled down to ambient temperature and 4,4-dimethoxybutan-2-one (Aldrich, 39.6 g, 0.3 mol) in EtOH (50 mL) was added. The reaction mixture was stirred at 70° C. for 10 h. The cooled brown reaction mixture was poured into NaOH aqueous solution (50%. 160 mL) and extrated with EtOAc (3×500 mL). The combined extracts were washed with brine (2×50 mL) and concentrated. The residue was purified with chromatography (SiO2, EtOAc/hexane, v. 20/80, Rf=0.30) to give the title compound (4.20 g, yield, 23%). 1H NMR (300 MHz, CDCl3) δ ppm 2.72 (s, 3 H), 7.38 (d, J=6.10 Hz, 1 H), 7.64 (d, J=6.10 Hz, 1 H), 8.63 (d, J=2.03 Hz, 1 H), 9.14 (d, J=2.03 Hz, 1 H); MS (DCI/NH3) M/z 178 (M+1)+, 195 (M+NH4).
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Name
Quantity
195 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
39.6 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Quantity
160 mL
Type
reactant
Reaction Step Six
Name
Quantity
70 mL
Type
reactant
Reaction Step Seven
Name
Quantity
6 g
Type
catalyst
Reaction Step Seven
Yield
23%

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